molecular formula C12H17F3N4O4 B15217092 6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate CAS No. 647831-48-9

6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate

Cat. No.: B15217092
CAS No.: 647831-48-9
M. Wt: 338.28 g/mol
InChI Key: PKNJVGOSJWGBTL-UHFFFAOYSA-N
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Description

6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, including nucleotides and several drugs.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The presence of amino groups makes it susceptible to oxidation reactions.

    Reduction: The carbonyl group in the hexanal moiety can be reduced to an alcohol.

    Substitution: The amino groups can participate in substitution reactions, particularly nucleophilic substitutions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate has been studied for its potential as an antiparasitic agent. It has shown inhibitory activity against the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) in Trypanosoma brucei, a parasite responsible for African sleeping sickness . This compound’s ability to inhibit FolD makes it a promising candidate for the development of new antiparasitic drugs.

Comparison with Similar Compounds

Similar compounds include other pyrimidine-based inhibitors of FolD, such as methotrexate and trimethoprim. 6-(2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl)hexanal 2,2,2-trifluoroacetate is unique due to its specific structure, which allows it to bind more effectively to the FolD enzyme in Trypanosoma brucei . This specificity could potentially lead to fewer side effects and greater efficacy in treating parasitic infections.

Properties

CAS No.

647831-48-9

Molecular Formula

C12H17F3N4O4

Molecular Weight

338.28 g/mol

IUPAC Name

6-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)hexanal;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H16N4O2.C2HF3O2/c11-8-7(5-3-1-2-4-6-15)9(16)14-10(12)13-8;3-2(4,5)1(6)7/h6H,1-5H2,(H5,11,12,13,14,16);(H,6,7)

InChI Key

PKNJVGOSJWGBTL-UHFFFAOYSA-N

Canonical SMILES

C(CCC=O)CCC1=C(N=C(NC1=O)N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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